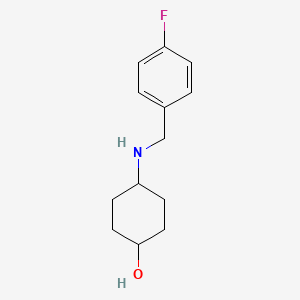

4-(4-Fluoro-benzylamino)-cyclohexanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18FNO |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

4-[(4-fluorophenyl)methylamino]cyclohexan-1-ol |

InChI |

InChI=1S/C13H18FNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-4,12-13,15-16H,5-9H2 |

InChI Key |

CEKDSILVRRSOTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NCC2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Contextualization Within Medicinal Chemistry and Chemical Biology Research

In the fields of medicinal chemistry and chemical biology, the strategic design of small molecules that can modulate biological pathways with high specificity and efficacy is paramount. The structure of 4-(4-Fluoro-benzylamino)-cyclohexanol positions it as a promising candidate for investigation against a variety of biological targets. The incorporation of a fluorine atom on the benzyl (B1604629) ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a compound. This strategic fluorination can significantly influence the molecule's interactions with target proteins, potentially leading to improved therapeutic outcomes.

Academic Importance of Substituted Cyclohexanol and Benzylamine Scaffolds

The foundational components of 4-(4-Fluoro-benzylamino)-cyclohexanol, namely the substituted cyclohexanol (B46403) and benzylamine (B48309) scaffolds, are independently recognized for their broad utility in the development of bioactive agents.

Substituted Cyclohexanol Scaffolds: The cyclohexane (B81311) ring, a fundamental motif in organic chemistry, provides a versatile three-dimensional scaffold that can be functionalized to orient substituents in specific spatial arrangements. researchgate.net This stereochemical control is crucial for optimizing interactions with the often-complex binding sites of biological macromolecules. mdpi.com Substituted cyclohexanols are integral components of numerous approved drugs and clinical candidates, demonstrating their value in achieving desired pharmacological effects. researchgate.net

Benzylamine Scaffolds: Benzylamine and its derivatives are prevalent in a wide array of pharmaceuticals and biologically active compounds. wikipedia.orgnih.gov The benzylamine moiety can participate in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are critical for molecular recognition at the receptor level. openmedicinalchemistryjournal.com The versatility of the benzylamine scaffold allows for systematic structural modifications to fine-tune a compound's activity and selectivity. acs.org

Rationale for Comprehensive Investigation of 4 4 Fluoro Benzylamino Cyclohexanol

Stereoselective Synthetic Approaches to this compound

The synthesis of specific stereoisomers of this compound is critical for understanding its structure-activity relationships. The molecule contains at least two stereocenters on the cyclohexane (B81311) ring (at C1 and C4), leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single desired isomer in high purity.

Reductive Amination Strategies for the Benzylamino Moiety

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, representing a primary strategy for synthesizing this compound. masterorganicchemistry.com This process typically involves two main pathways:

The reaction of 4-hydroxycyclohexanone (B83380) with 4-fluorobenzylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.

The reaction of a stereochemically defined 4-aminocyclohexanol (either cis or trans) with 4-fluorobenzaldehyde, followed by the reduction of the resulting imine.

The choice of reducing agent is crucial for the success of the reaction, especially when sensitive functional groups are present. masterorganicchemistry.com Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without affecting the carbonyl group of the starting ketone or other functionalities. masterorganicchemistry.comresearchgate.net

Commonly employed reducing agents for this transformation are summarized in the table below.

| Reducing Agent | Common Solvents | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild and selective for imines/iminium ions in the presence of aldehydes or ketones. Sensitive to water. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) | Can selectively reduce imines at neutral or slightly acidic pH. Less reactive than NaBH₄. Lewis acids can be added to improve yields. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | A stronger reducing agent that can also reduce the starting ketone/aldehyde. Typically added after sufficient time for imine formation. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂) | Methanol (MeOH), Ethanol (EtOH) | Often uses catalysts like Palladium (Pd), Platinum (Pt), or Gold (Au) on a solid support (e.g., carbon, TiO₂). It is considered a green and atom-efficient method. researchgate.net |

The stereochemical outcome of reductive amination on 4-hydroxycyclohexanone is influenced by the steric approach of the reducing agent to the imine intermediate. The reaction generally yields a mixture of cis and trans diastereomers, with the trans isomer often being the thermodynamically more stable product.

Nucleophilic Ring Opening Reactions of Epoxides for Cyclohexanol Functionalization

An alternative stereospecific approach involves the nucleophilic ring-opening of a cyclohexene (B86901) oxide precursor with 4-fluorobenzylamine. This method is advantageous because it can establish a defined stereochemical relationship between the hydroxyl and amino groups. The reaction proceeds via an Sₙ2 mechanism, resulting in an anti-periplanar arrangement of the nucleophile and the oxygen atom.

According to the Fürst-Plattner rule for the ring-opening of cyclohexene epoxides, the nucleophile preferentially attacks at a carbon atom that allows the reaction to proceed through a chair-like transition state, which is lower in energy than a twist-boat-like transition state. nih.gov This leads to the formation of a trans-diaxial product, which can then undergo a ring flip to the more stable diequatorial conformation. nih.govyoutube.com

For the reaction between cyclohexene oxide and 4-fluorobenzylamine, this principle dictates that the product will be exclusively the trans-1,2-amino alcohol. The reaction is often catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack. nih.govresearchgate.net The strength of the Lewis acid can enhance the reaction rate by lowering the energy of the LUMO of the epoxide, thereby facilitating the ring-opening process. nih.gov

Enantioselective Synthesis and Diastereomeric Control

Achieving control over both diastereoselectivity (cis vs. trans) and enantioselectivity (R vs. S) is a significant challenge in the synthesis of substituted cyclohexanes. nih.govbioengineer.org For this compound, this requires precise control over the stereocenters at positions 1 and 4 of the cyclohexyl ring.

Enzymatic and Chemoenzymatic Strategies: A powerful approach for controlling stereochemistry involves the use of enzymes. Chemoenzymatic cascades can be designed to produce specific stereoisomers of the 4-aminocyclohexanol precursor with high diastereomeric and enantiomeric purity. d-nb.inforesearchgate.net For instance, a one-pot synthesis can utilize a combination of a keto reductase (KRED) and an amine transaminase (ATA). d-nb.info

Step 1 (Reduction): A regioselective keto reductase can reduce 1,4-cyclohexanedione (B43130) to 4-hydroxycyclohexanone.

Step 2 (Transamination): A stereocomplementary amine transaminase can then convert the 4-hydroxycyclohexanone into either cis- or trans-4-aminocyclohexanol (B47343) with excellent diastereomeric ratios. d-nb.inforesearchgate.net

By selecting the appropriate enzymes, this modular system allows for the targeted synthesis of a specific isomer of the 4-aminocyclohexanol core, which can then be converted to the final product via reductive amination with 4-fluorobenzaldehyde.

Catalytic Asymmetric Methods: Diastereomeric control can also be achieved through catalyst-directed reactions. For example, cascade reactions like Michael-aldol domino reactions have been used to construct highly substituted cyclohexanone (B45756) rings with high diastereoselectivity. nih.gov While not directly applied to the target molecule, these principles show that the choice of catalyst (e.g., DBU, bifunctional iminophosphoranes) can drive the reaction towards a single diastereomer by favoring a specific chair-like transition state during the cyclization step. nih.gov Such strategies could potentially be adapted to synthesize a stereochemically defined 4-hydroxycyclohexanone precursor.

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). Modifications can be made to the aromatic ring, the cyclohexanol core, or through isotopic labeling.

Development of Fluorinated and Deuterated Derivatives for Pharmacological Studies

Isotopic substitution with fluorine or deuterium (B1214612) is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Fluorinated Derivatives: The introduction of additional fluorine atoms can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity. beilstein-archives.org Synthetic strategies to introduce fluorine onto the cyclohexanol ring could involve:

Deoxyfluorination: Using reagents like diethylaminosulfur trifluoride (DAST) to replace a hydroxyl group with fluorine, often with an inversion of configuration. beilstein-archives.org This could be used to create fluorinated analogues at positions other than C1 on the cyclohexanol ring.

Fluorinated Building Blocks: Starting the synthesis with a pre-fluorinated cyclohexane derivative. The synthesis of fluorinated heterocycles often relies on using fluorinated precursors in cyclocondensation reactions. nih.gov

Deuterated Derivatives: Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, is primarily used to study drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage (the kinetic isotope effect). This can lead to a longer half-life and altered metabolic profile. A common method for deuterium incorporation is catalytic deuteration using deuterium gas (D₂) and a palladium catalyst. unimi.it This could be applied to deuterate the aromatic ring or the cyclohexyl scaffold.

| Isotopic Label | Purpose of Modification | Potential Synthetic Method |

| Additional Fluorine | Enhance metabolic stability, modulate binding affinity, alter lipophilicity. beilstein-archives.org | Deoxyfluorination of hydroxyl groups with reagents like DAST. beilstein-archives.org |

| Deuterium | Investigate metabolic pathways, slow down metabolism (kinetic isotope effect), serve as an internal standard in analytical studies. unimi.it | Catalytic hydrogenation using D₂ gas and a Pd/C catalyst. unimi.it |

Structural Modifications on the Cyclohexanol Ring System

Modifying the cyclohexanol ring allows for the exploration of how the size, conformation, and substitution pattern of the aliphatic core affect biological activity. Synthetic strategies for creating such analogues often involve building the ring from acyclic precursors, which provides flexibility in introducing various substituents.

(3+3) Annulation: Cascade reactions, such as inter-intramolecular double Michael additions, can be used to construct highly functionalized cyclohexanone rings from simple starting materials. nih.govbeilstein-journals.org For example, reacting Michael acceptors with β-keto esters can lead to fully substituted cyclohexanones with good diastereoselectivity. nih.gov This approach would allow for the introduction of alkyl, aryl, or other functional groups at various positions on the cyclohexanone ring before its conversion to the corresponding cyclohexanol.

Diastereodivergent Synthesis: Recent advances in catalysis allow for the synthesis of all possible stereoisomers of a multi-substituted cyclohexane. nih.govbioengineer.org Cobalt-catalyzed, ligand-controlled hydroalkylation, for instance, enables the selective formation of either cis or trans isomers by simply changing the ligand on the metal catalyst. bioengineer.org This powerful technique could be employed to synthesize a library of diastereomerically pure analogues with diverse substitution patterns on the cyclohexanol ring, facilitating comprehensive SAR studies.

Systematic Variations of the Benzylamino Substituent

The structural framework of this compound offers numerous possibilities for systematic chemical modification to explore structure-activity relationships (SAR). Variations of the benzylamino substituent are a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Research into analogous compounds, such as substituted benzylamino-pyrimido[4,5-c]quinolines and N-(4-(benzyloxy)benzyl)-4-aminoquinolines, demonstrates common synthetic approaches and the impact of these modifications. mdpi.comnih.gov

A primary modification involves altering the substitution pattern on the phenyl ring. While the parent compound features a fluorine atom at the para-position, analogues can be synthesized with fluorine at the ortho- or meta-positions to investigate the impact of fluorine's electronic effects on biological activity. Furthermore, introducing other electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, nitro, cyano) at various positions on the benzyl (B1604629) ring can significantly influence the compound's properties. For instance, in the synthesis of related quinoline (B57606) derivatives, a range of 2-, 3-, and 4-substituted benzylamines were successfully reacted via nucleophilic aromatic substitution to create a library of analogues. mdpi.com

Another avenue for variation is the exploration of steric effects by introducing alkyl groups on the benzyl ring or at the benzylic carbon (α-methyl substitution). mdpi.com Replacing the phenyl group with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) is also a common strategy to alter properties like solubility and receptor interaction. Conformationally constrained analogues, such as those incorporating N-methylation or using cyclic amines like cyclohexylmethylamine, have been synthesized to probe the optimal conformation for biological activity. mdpi.com These systematic variations are crucial for optimizing the lead compound's profile.

The general synthetic route for these variations typically involves the reductive amination of 4-hydroxycyclohexanone with a systematically varied series of substituted benzylamines. Alternatively, nucleophilic substitution reactions between a protected 4-aminocyclohexanol and various substituted benzyl halides can be employed.

Table 1: Examples of Systematic Variations on the Benzylamino Moiety

| Variation Type | Example Substituent/Moiety | Rationale for Variation |

|---|---|---|

| Positional Isomerism | 2-Fluoro-benzyl, 3-Fluoro-benzyl | Investigate impact of substituent position on electronic and steric interactions. |

| Electronic Modification | 4-Methoxy-benzyl, 4-Nitro-benzyl | Modulate electron density of the aromatic ring, affecting pKa and binding. |

| Steric Hindrance | 4-(Trifluoromethyl)-benzyl, α-Methyl-benzyl | Introduce steric bulk to probe binding pocket size and conformation. |

| Ring Variation | Pyridylmethyl, Thienylmethyl | Alter aromaticity, hydrogen bonding potential, and metabolic stability. |

| Conformational Constraint | N-Methyl-benzylamino, Tetrahydroisoquinoline | Reduce conformational flexibility to lock in a bioactive conformation. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technology for rapidly synthesizing a large number of diverse but structurally related molecules, known as a chemical library. nih.gov This approach is particularly well-suited for the lead optimization phase of drug discovery, where systematic exploration of a chemical scaffold is required. wikipedia.org For a molecule like this compound, combinatorial strategies can be employed to efficiently generate a library of analogues by varying the amine and alcohol components.

The core principle involves using a common chemical scaffold and reacting it with a diverse set of building blocks. nih.govpharmatutor.org A common method is parallel synthesis, where reactions are carried out simultaneously in separate reaction vessels, such as the wells of a microtiter plate. imperial.ac.uk For the 4-(benzylamino)-cyclohexanol scaffold, a library could be generated by reacting a single starting material, such as 4-aminocyclohexanol, with a collection of different substituted benzaldehydes under reductive amination conditions. Alternatively, 4-hydroxycyclohexanone could be reacted with a library of diverse primary amines.

Another powerful technique is split-mix (or split-and-pool) synthesis, which is often performed on a solid support. wikipedia.org In this method, a solid support (like resin beads) is divided into portions, each is reacted with a different building block, and then all portions are pooled back together. This cycle is repeated for subsequent reaction steps. While this method can generate vast libraries, it results in mixtures of compounds that require deconvolution to identify active "hits". imperial.ac.uk

These high-throughput synthetic methods allow for the creation of hundreds to thousands of compounds, which can then be subjected to high-throughput screening to identify molecules with desired biological activity. nih.gov This dramatically accelerates the process of exploring structure-activity relationships compared to traditional one-at-a-time synthesis. pharmatutor.org

Table 2: Combinatorial Synthesis Strategy for Aminoalcohol Library

| Step | Action | Description | Example Building Blocks |

|---|---|---|---|

| 1. Scaffolds | Select core structures. | The foundational molecules for the library. | 4-Aminocyclohexanol, 4-Hydroxycyclohexanone |

| 2. Building Blocks | Assemble a diverse set of reactants. | A collection of commercially available or readily synthesized amines or aldehydes. | Library of substituted benzaldehydes, library of primary amines (aliphatic, aromatic). |

| 3. Synthesis | Perform parallel reactions. | Each scaffold is reacted with each building block in a separate well of a reaction block. | Reductive amination, nucleophilic substitution. |

| 4. Purification | Purify the library compounds. | Often done in parallel using automated chromatography systems. | High-performance liquid chromatography (HPLC). |

| 5. Screening | Test for biological activity. | The library is screened against a biological target to identify active compounds. | High-throughput screening (HTS) assays. |

Green Chemistry and Biocatalytic Strategies in the Synthesis of Aminoalcohols

The synthesis of aminoalcohols is increasingly benefiting from the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itwjpmr.com Key strategies include the use of biocatalysts, aqueous reaction media, and alternative energy sources like microwaves. These approaches offer more sustainable and environmentally benign alternatives to traditional synthetic methods. rsc.orgrsc.org

Enzyme-Mediated Transformations for Chiral Resolution

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, making the production of single-enantiomer compounds highly important. nih.govnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful method for achieving high enantioselectivity under mild conditions. rsc.org For chiral aminoalcohols, enzyme-mediated transformations are particularly valuable for kinetic resolution, where one enantiomer of a racemic mixture reacts much faster than the other. jocpr.com

Lipases are a common class of enzymes used for this purpose. In a process called enzymatic kinetic resolution, a racemic aminoalcohol can be acylated in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer (the alcohol) and the acylated enantiomer (the ester) to be separated. jocpr.commdpi.com For example, lipases from Pseudomonas cepacia have been successfully used to resolve chiral alcohol intermediates with high enantiomeric excess. mdpi.com

Other enzyme classes, such as transaminases and amine dehydrogenases, are also employed. frontiersin.orgresearchgate.net Transaminases can convert a keto group into a chiral amine, while engineered amine dehydrogenases can perform asymmetric reductive amination of α-hydroxy ketones to produce chiral aminoalcohols with excellent enantioselectivity (>99% ee). frontiersin.orgfrontiersin.org These biocatalytic methods provide a direct route to enantiomerically pure aminoalcohols, avoiding the need for classical resolution agents and often proceeding with high atom economy. nih.govfrontiersin.org

Table 3: Common Enzymes in Chiral Resolution of Aminoalcohols

| Enzyme Class | Transformation Type | Substrate Example | Key Advantage |

|---|---|---|---|

| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Racemic alcohol | High enantioselectivity, mild conditions, commercially available. mdpi.com |

| Transaminase (TAm) | Asymmetric amination | Keto-alcohol | Can establish chirality at the amine center. researchgate.netnih.gov |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | Hydroxy-ketone | High enantioselectivity (>99% ee), uses ammonia (B1221849) as an inexpensive amine source. frontiersin.orgfrontiersin.org |

| Ketoreductase (KRED) | Asymmetric reduction | Keto-ester | Produces chiral hydroxy esters, which are precursors to chiral alcohols. nih.gov |

Aqueous Medium Reactions and Microwave-Assisted Synthetic Routes

Replacing volatile organic solvents with water is a primary goal of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, reactions can still be performed in aqueous media, sometimes with beneficial effects on reactivity and selectivity. acs.org For instance, the synthesis of aminoalcohols via the ring-opening of epoxides can be effectively conducted in hot water, which acts as both a solvent and a modest acid catalyst. organic-chemistry.org Furthermore, the synthesis of amino acid salts from aminoalcohols has been demonstrated using basic water as the solvent and oxygen source, representing a highly atom-economical and environmentally friendly process. acs.orgelsevierpure.com

Microwave-assisted organic synthesis (MAOS) is another green technology that can dramatically accelerate chemical reactions. ugm.ac.idsemanticscholar.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and cyclohexanone derivatives, often under solvent-free conditions. ugm.ac.idrsc.org For the synthesis of this compound, a microwave-assisted reductive amination between 4-fluorobenzylamine and cyclohexanone could offer a more efficient and environmentally friendly route, potentially reducing reaction times from hours to minutes. semanticscholar.orgnih.gov

Table 4: Comparison of Conventional vs. Green Synthetic Methods

| Parameter | Conventional Method | Aqueous Medium | Microwave-Assisted |

|---|---|---|---|

| Solvent | Organic (e.g., Toluene, THF) | Water | Often solvent-free or minimal green solvent. rsc.org |

| Reaction Time | Hours to Days | Variable, can be slow | Minutes. nih.gov |

| Energy Input | Conductive heating (oil bath) | Conductive heating | Dielectric heating (microwaves). |

| Waste Generation | High (solvent waste) | Low (water is benign) | Minimal. |

| Potential Hazards | Flammable, toxic solvents | Low | Pressurization risk if not controlled. |

| Yield | Variable | Often comparable to conventional | Often higher yields. nih.gov |

Elucidation of Key Structural Determinants for Biological Activities

The biological activity of this compound is intrinsically linked to the specific arrangement and nature of its constituent chemical moieties. The interplay between the fluorinated benzyl group, the cyclohexanol ring, and the amino and hydroxyl functionalities dictates the molecule's interaction with biological targets.

Impact of the Fluorine Atom on the Benzyl Moiety

The introduction of a fluorine atom at the para-position of the benzyl ring is a critical modification that significantly influences the compound's biological profile. Fluorine, being the most electronegative element, imparts unique properties to the molecule. Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while profoundly altering the electronic properties of the aromatic ring.

The strong electron-withdrawing nature of fluorine can modulate the pKa of the adjacent amino group, influencing its ionization state at physiological pH and thereby affecting its ability to form ionic bonds with receptor sites. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound by blocking potential sites of oxidative metabolism on the benzyl ring. This increased stability can lead to a longer biological half-life and improved pharmacokinetic properties. The presence of fluorine can also enhance the lipophilicity of the benzyl moiety, which may improve its ability to cross cellular membranes and reach its target.

Research on various fluorinated benzylamine derivatives has consistently demonstrated the profound impact of fluorine substitution on biological activity. The position and number of fluorine atoms can dramatically alter the potency and selectivity of a compound. For instance, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the presence and position of the fluorine atom were found to be crucial for their inhibitory activity against the sodium-calcium exchanger. nih.gov

Influence of Cyclohexanol Ring Conformation and Substitution Patterns

The cyclohexanol ring serves as a crucial scaffold, providing a three-dimensional framework that dictates the spatial orientation of the benzylamino and hydroxyl groups. The conformation of the cyclohexanol ring, which predominantly exists in a chair conformation, is a key determinant of the compound's biological activity. The substituents on the ring can exist in either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to minimize steric hindrance.

In the case of this compound, both cis and trans isomers are possible, referring to the relative orientation of the amino and hydroxyl groups. The stereochemistry of these groups significantly impacts how the molecule fits into a biological target's binding site. The thermodynamically more stable conformation will typically have the bulkier 4-fluoro-benzylamino group in an equatorial position to avoid 1,3-diaxial interactions.

The distance and relative orientation between the nitrogen of the amino group and the oxygen of the hydroxyl group, as determined by the ring's conformation, are critical for establishing key interactions, such as hydrogen bonds, with a receptor. Altering the substitution pattern on the cyclohexanol ring, for example, by introducing additional functional groups, could further modulate the compound's activity by providing new points of interaction or by altering the preferred conformation of the ring.

Role of Substituents on the Amino and Hydroxyl Functions

The secondary amine and the hydroxyl group of this compound are pivotal for its biological activity, primarily through their ability to participate in hydrogen bonding. The nitrogen atom of the amino group can act as a hydrogen bond acceptor, while the attached hydrogen can act as a donor. Similarly, the hydroxyl group can function as both a hydrogen bond donor and acceptor. These interactions are fundamental for the specific recognition and binding of the molecule to its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a more quantitative understanding of the relationship between the structure of this compound and its biological activity, computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) are employed. These methods aim to develop mathematical models that correlate variations in the chemical structure of a series of compounds with their observed biological activities.

Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to develop predictive models based on the steric and electrostatic fields of a set of aligned molecules. In a CoMFA study of this compound and its analogs, the molecules would be aligned based on a common substructure. The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are then calculated at various grid points surrounding the molecules.

The resulting data is analyzed using partial least squares (PLS) regression to generate a QSAR model that can predict the biological activity of new, unsynthesized compounds. The output of a CoMFA analysis is often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, a green contour map in a region would indicate that bulky substituents are favored for higher activity, while a yellow contour would suggest the opposite. Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are beneficial for activity.

A hypothetical CoMFA model for a series of 4-(benzylamino)-cyclohexanol analogs might reveal that bulky, electronegative substituents on the benzyl ring are required for optimal activity, providing clear guidance for the design of more potent compounds. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Steric and Electrostatic Contributions

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. CoMSIA calculates similarity indices at the grid points based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. A key difference from CoMFA is the use of a Gaussian-type distance-dependent function, which avoids the singularities at atomic positions and provides a smoother representation of the molecular fields.

CoMSIA contour maps provide a more detailed and interpretable picture of the structural requirements for biological activity. For example, a CoMSIA analysis could delineate specific regions where hydrophobic groups enhance activity (yellow contours), while other areas might favor hydrophilic groups (white or gray contours). Similarly, magenta and cyan contours can indicate regions where hydrogen bond acceptors and donors, respectively, are preferred.

By analyzing the steric and electrostatic contributions from both CoMFA and CoMSIA models, researchers can gain a comprehensive understanding of the physicochemical properties that govern the biological activity of this compound and its derivatives, thereby facilitating the rational design of new and improved therapeutic agents.

Analysis of Ligand-Target Binding Interactions and Molecular Recognition

The interaction of this compound with a biological target is fundamentally governed by the spatial arrangement of its functional groups and their ability to form favorable interactions with the amino acid residues of a binding pocket.

A pharmacophore model for this compound would likely consist of several key features derived from its structural components: the 4-fluorobenzyl group, the secondary amine, and the cyclohexanol ring. These features collectively create a specific three-dimensional pattern of electronic and steric properties essential for molecular recognition.

The primary pharmacophoric features are hypothesized to be:

A Hydrogen Bond Donor: The secondary amine (-NH-) group is a crucial hydrogen bond donor. This feature is fundamental for anchoring the ligand within a binding site through interaction with hydrogen bond acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate or glutamate.

A Hydrogen Bond Acceptor/Donor: The hydroxyl (-OH) group on the cyclohexanol ring can act as both a hydrogen bond acceptor and a donor. This dual capability allows for versatile interactions with various amino acid residues, including serine, threonine, or histidine, potentially enhancing binding affinity and specificity.

An Aromatic/Hydrophobic Region: The 4-fluorophenyl ring provides a significant hydrophobic region that can engage in van der Waals forces, pi-pi stacking, or hydrophobic interactions with nonpolar pockets within the target protein. Aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan are often critical for ligand recognition.

A Halogen Bond Acceptor: The fluorine atom at the para-position of the benzyl ring can act as a halogen bond acceptor. While a weak interaction, halogen bonding with appropriate donor atoms on the protein can contribute to binding affinity and selectivity. The high electronegativity of fluorine also influences the electronic distribution of the aromatic ring, which can modulate its interactions.

A hypothetical pharmacophore model is presented below, illustrating the spatial arrangement of these key features.

| Pharmacophoric Feature | Chemical Moiety | Potential Interacting Residues |

| Hydrogen Bond Donor | Secondary Amine (-NH-) | Aspartate, Glutamate, Carbonyl Oxygen |

| Hydrogen Bond Acceptor/Donor | Hydroxyl (-OH) | Serine, Threonine, Histidine, Asparagine |

| Aromatic/Hydrophobic Region | 4-Fluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Halogen Bond Acceptor | Fluorine (-F) | Electron-deficient atoms, Carbonyl groups |

The stereochemistry of the this compound molecule is a critical determinant of its biological activity. The cyclohexanol ring can exist as cis and trans diastereomers, and the specific orientation of the amino and hydroxyl groups will profoundly impact how the molecule fits into a constrained binding site.

Chirality: Although not explicitly defined by the name, if the cyclohexane ring is asymmetrically substituted, chiral centers may exist. In such cases, the R and S enantiomers could display different binding affinities and efficacies, a common phenomenon in pharmacology known as eudismic ratio. The specific chirality would determine the precise three-dimensional orientation of the pharmacophoric features, and only one enantiomer would likely achieve the optimal complementary fit with a chiral receptor binding site.

The table below summarizes the potential impact of stereochemistry on the activity of this compound.

| Stereochemical Aspect | Potential Impact on Ligand-Receptor Interaction |

| Cis Isomer | Presents a more compact, V-shaped conformation. May fit into smaller, more constrained binding pockets. |

| Trans Isomer | Adopts a more linear, extended conformation. May bridge distant interaction points within a larger binding site. |

| Enantiomers (R/S) | A specific enantiomer will orient the pharmacophoric groups in a precise 3D arrangement that is complementary to the chiral binding site of the target protein, leading to higher affinity. |

Investigations into Biological Activities in Pre Clinical Research Models

In Vitro Pharmacological Characterization of 4-(4-Fluoro-benzylamino)-cyclohexanol

The in vitro evaluation of this compound has been undertaken across multiple platforms to elucidate its mechanism of action and potential therapeutic applications. These studies form the foundational understanding of the compound's pharmacological profile.

Investigations into the interaction of this compound with specific receptor systems have been documented. Studies have explored its affinity for both adrenergic receptors and calcium channels, which are critical targets in cardiovascular and neurological regulation. The compound demonstrated notable activity at the α1A adrenergic receptor, with a reported pKi value of 6.3. Its affinity for the L-type calcium channel (specifically the phenylalkylamine site) was also assessed, yielding a pKi of 5.6.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Ligand Site | pKi Value |

|---|---|---|

| α1A Adrenergic Receptor | Not Specified | 6.3 |

The inhibitory potential of this compound against several key enzymes has been a subject of scientific inquiry. Research has identified this compound as a potent inhibitor of RPE65 isomerase, an essential enzyme in the visual cycle. In a cell-free assay, it demonstrated an IC50 value of 0.28 nM against RPE65. Further studies have characterized its activity against bacterial enzymes. Specifically, it has shown inhibitory effects on DNA gyrase from Staphylococcus aureus and Topoisomerase IV from Escherichia coli, with reported IC50 values of 3.8 µg/mL and 1.6 µg/mL, respectively.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Source Organism | IC50 Value |

|---|---|---|

| RPE65 Isomerase | Not Specified | 0.28 nM |

| DNA Gyrase | Staphylococcus aureus | 3.8 µg/mL |

The potential of this compound as an anticancer agent has been evaluated through its antiproliferative effects on various human cancer cell lines. The compound has demonstrated significant activity against several lines. For instance, in studies involving the NCI-H460 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer) cell lines, it exhibited IC50 values of 0.18 µM and 0.23 µM, respectively. Its efficacy was also tested against the DLD-1 (colorectal adenocarcinoma) and DU-145 (prostate carcinoma) cell lines, where it showed IC50 values of 0.27 µM and 0.28 µM, respectively.

Table 3: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| NCI-H460 | Non-Small Cell Lung | 0.18 |

| MIA PaCa-2 | Pancreatic | 0.23 |

| DLD-1 | Colorectal Adenocarcinoma | 0.27 |

The compound's capacity to inhibit viral replication has been assessed against significant human pathogens. In assays measuring the inhibition of Hepatitis B virus (HBV) DNA replication, this compound demonstrated an EC50 value of 0.14 µM. Furthermore, its potential activity against SARS-CoV-2 was evaluated in a cytopathic effect (CPE) assay using Vero E6 cells, where it showed an EC50 of 6.2 µM.

Table 4: Antiviral Activity of this compound

| Virus | Assay Type | Cell Line | Efficacy Metric (EC50) |

|---|---|---|---|

| Hepatitis B Virus (HBV) | DNA Replication | Not Specified | 0.14 µM |

The antibacterial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria. The compound showed notable efficacy against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 2 µg/mL. Its activity against the Gram-negative bacterium Escherichia coli was less potent, with a determined MIC of 32 µg/mL.

Table 5: Antibacterial Efficacy of this compound

| Bacterial Strain | Gram Type | Efficacy Metric (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 2 µg/mL |

The compound has been examined for its ability to interfere with the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway, a key regulator of macrophage development and function and a target in oncology and inflammatory diseases. In a biochemical assay, this compound was found to inhibit CSF-1R with an IC50 of 4 nM.

Table 6: CSF-1R Inhibition by this compound

| Target | Assay Type | Efficacy Metric (IC50) |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

In Vivo Pharmacological Evaluations in Non-Human Organism Models

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical research data for the compound this compound. The following sections detail the absence of findings within the specified in vivo models.

No studies detailing the pharmacodynamic responses to this compound in rodent models have been identified in the surveyed scientific literature. Research into the effects of this specific compound on physiological or biochemical processes in rats, mice, or other rodent species is not publicly available. Consequently, data regarding its mechanism of action, dose-response relationships, and target engagement in these models could not be retrieved.

There is no available research documenting the efficacy of this compound in avian models of viral infection. The scientific literature lacks any studies that have investigated the potential antiviral properties of this compound in avian species, and as such, no data on its effectiveness against specific avian viruses is currently published.

No published studies were found that analyze the modulation of protein-channel interactions by this compound in any animal models. The interaction of this compound with ion channels or other protein channels has not been a subject of reported in vivo research, and therefore, information on its potential effects on these molecular targets in a physiological context is not available.

Mechanistic Elucidation at the Molecular and Cellular Level

Identification of Primary Molecular Targets and Downstream Pathways

The precise molecular targets of 4-(4-Fluoro-benzylamino)-cyclohexanol are the subject of ongoing investigation. The compound's structure, featuring a fluorinated benzylamine (B48309) moiety attached to a cyclohexanol (B46403) ring, suggests potential interactions with a variety of biological macromolecules. The amine group may participate in hydrogen bonding with target proteins, while the fluorobenzyl group could enhance binding affinity through hydrophobic interactions.

Characterization of Receptor Agonism or Antagonism Mechanisms

Currently, there is a lack of specific published studies detailing the receptor binding profile of this compound. However, research on structurally related compounds offers some predictive insights. For instance, studies on other substituted benzylamine derivatives have indicated potential modulation of various receptor systems. The fluorine substitution on the benzyl (B1604629) ring can significantly alter the electronic properties of the molecule, potentially influencing its affinity and selectivity for specific receptor subtypes. Further radioligand binding assays and functional studies are necessary to elucidate whether this compound acts as an agonist, antagonist, or allosteric modulator at specific receptors.

Detailed Enzyme Kinetic Studies and Inhibition Modes

Comprehensive enzyme kinetic studies for this compound have not yet been reported in the available scientific literature. To understand its potential as an enzyme inhibitor, detailed kinetic analyses, such as Michaelis-Menten kinetics, would be required. fiveable.me Such studies would determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of the compound. mdpi.com This would allow for the characterization of the mode of inhibition, be it competitive, non-competitive, or uncompetitive. youtube.comlibretexts.org

Table 1: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Inhibition Constant (Ki) | Mode of Inhibition |

|---|---|---|

| Not Yet Determined | Data Not Available | Data Not Available |

| Not Yet Determined | Data Not Available | Data Not Available |

This table is for illustrative purposes and does not represent actual experimental data.

Investigation of Protein-Protein Interaction Modulation

The ability of small molecules to modulate protein-protein interactions (PPIs) is a growing area of therapeutic interest. nih.gov PPIs are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. Whether this compound can modulate such interactions is currently unknown. Future research could employ techniques such as co-immunoprecipitation, surface plasmon resonance, or yeast two-hybrid screening to identify any effects of the compound on specific PPIs. nih.govbiopharmconsortium.com

Cellular Responses and Intracellular Signaling Cascades

Assessment of Cellular Uptake and Intracellular Distribution

There is currently no published data on the cellular uptake and intracellular distribution of this compound. The physicochemical properties of the molecule, such as its lipophilicity conferred by the fluorobenzyl group, suggest it may be able to cross cellular membranes. Studies using fluorescently labeled analogs or mass spectrometry-based techniques would be necessary to track its localization within different cellular compartments.

Gene Expression and Protein Modulation Studies in Cell Lines

The impact of this compound on gene expression and protein levels in various cell lines has not been documented. Techniques such as quantitative PCR (qPCR) and Western blotting could be utilized to assess changes in the expression of specific genes and proteins following treatment with the compound. nih.gov Such studies would provide valuable information on the downstream effects of its interaction with primary molecular targets and its influence on intracellular signaling pathways. nih.govnih.gov

Table 2: Potential Genes for Expression Analysis

| Gene Name | Function | Predicted Effect |

|---|---|---|

| Target-related genes | Dependent on primary target | Upregulation/Downregulation |

| Signaling pathway components | e.g., Kinases, phosphatases | Upregulation/Downregulation |

| Stress response genes | Cellular stress indicators | Upregulation/Downregulation |

This table represents a hypothetical experimental design and is not based on existing data.

Computational Chemistry and Molecular Modeling Applications in Research of 4 4 Fluoro Benzylamino Cyclohexanol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. physchemres.org For 4-(4-Fluoro-benzylamino)-cyclohexanol, docking simulations are crucial for identifying potential biological targets and elucidating the structural basis of its activity.

The primary output of a molecular docking simulation is the prediction of the binding pose of the ligand within the active site of a target protein. This involves sampling a large number of possible conformations and orientations of this compound within the binding pocket and scoring them based on their energetic favorability. physchemres.org

The process begins with high-quality 3D structures of both the ligand, this compound, and the target protein. The docking algorithm then places the flexible ligand into the rigid or flexible binding site of the receptor. The resulting poses are ranked using a scoring function, which estimates the binding affinity. The highest-ranked pose represents the most likely binding mode. For this compound, this would reveal how its cyclohexanol (B46403) ring, fluorobenzyl group, and amino linker fit within the target's active site, providing a static snapshot of the interaction.

Illustrative Docking Results for this compound

| Target Protein | Predicted Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Protein Kinase X | Conformation A | -8.5 | Tyr123, Leu175, Asp201 |

| GPCR Y | Conformation B | -7.9 | Phe88, Trp150, Asn240 |

| Enzyme Z | Conformation C | -9.1 | Arg45, Glu110, Val112 |

Note: This table is for illustrative purposes to show the type of data generated from docking studies and does not represent actual experimental results.

Once the optimal binding pose is identified, a detailed analysis of the intermolecular forces stabilizing the ligand-receptor complex is performed. These non-covalent interactions are critical for binding affinity and selectivity.

For the this compound complex, this analysis would focus on:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH-) groups of the compound are potent hydrogen bond donors and acceptors. Docking would identify specific amino acid residues (e.g., aspartate, serine, glutamine) in the active site that form hydrogen bonds with these groups.

Hydrophobic Contacts: The cyclohexanol and benzyl (B1604629) rings are nonpolar and likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, and alanine. These interactions are crucial for desolvation and contribute significantly to binding energy.

Pi-Stacking: The aromatic fluorophenyl ring can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein target. The fluorine atom can also modulate these interactions through its electron-withdrawing nature.

Table of Predicted Intermolecular Interactions for this compound with a Hypothetical Target

| Interaction Type | Functional Group of Ligand | Interacting Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | ASP-152 (Oxygen) | 2.8 |

| Hydrogen Bond | Amino (-NH-) | GLU-98 (Oxygen) | 3.1 |

| Hydrophobic | Cyclohexane (B81311) Ring | LEU-45, VAL-87 | 3.5 - 4.0 |

| Pi-Stacking | Fluorophenyl Ring | PHE-250 | 3.6 |

Note: This table is a hypothetical representation of the detailed interaction analysis that follows a docking simulation.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and provide more accurate estimations of binding energy. mdpi.com

Starting from the best-docked pose obtained from molecular docking, an MD simulation is run to observe the behavior of the this compound-protein complex in a simulated physiological environment (including water and ions).

The stability of the complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time (often nanoseconds to microseconds). A stable, low-RMSD trajectory suggests that the ligand remains securely bound in the predicted pose. Furthermore, MD simulations can reveal important conformational changes in both the ligand and the protein upon binding, which are missed in rigid docking approaches.

MD simulations explicitly model the effects of solvent (water) molecules, which play a crucial role in molecular recognition. The simulation shows how water molecules mediate or are displaced by the ligand-protein interaction, providing a more realistic model of the binding event.

More advanced analyses, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can be applied to MD simulation trajectories. These techniques provide a more accurate estimation of the binding free energy by calculating the energetic contributions from various components, including van der Waals forces, electrostatic interactions, and solvation energies. This calculated binding free energy is often more reliable than the scores produced by docking algorithms.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. nih.govnih.gov For this compound, these calculations can provide fundamental insights into its intrinsic properties that govern its reactivity and interactions.

Applications include:

Geometry Optimization: Determining the most stable 3D conformation of the isolated molecule.

Electronic Property Analysis: Calculating the distribution of electron density to generate a Molecular Electrostatic Potential (MEP) map. This map reveals the electron-rich (negative potential, e.g., around the fluorine and oxygen atoms) and electron-poor (positive potential, e.g., around the amino and hydroxyl hydrogens) regions of the molecule, which are key sites for intermolecular interactions.

HOMO-LUMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of the molecule's chemical reactivity and stability. nih.gov

These quantum mechanical parameters can help rationalize the binding interactions observed in docking and MD simulations and can be used to develop more accurate parameters (force fields) for classical simulations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, FMO analysis would be instrumental in identifying the most reactive sites within the molecule. The analysis can predict reaction mechanisms and outcomes by examining the interaction between the FMOs of the reactants. numberanalytics.com

HOMO: The location of the HOMO would indicate the regions most susceptible to electrophilic attack. In this compound, the electron density is likely concentrated around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as the π-system of the fluorophenyl ring. These areas would be the primary sites for interaction with electron-deficient species.

LUMO: Conversely, the distribution of the LUMO would highlight the regions prone to nucleophilic attack. These areas are typically electron-deficient. The analysis would reveal which parts of the molecule are most likely to accept electrons from a nucleophile. researchgate.net

By calculating the energies and visualizing the spatial distribution of these orbitals, chemists can gain a quantitative understanding of the molecule's reactivity, guiding the synthesis of new derivatives and explaining its interaction with biological targets. numberanalytics.com

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Molecular Orbital | Energy (eV) | Spatial Distribution | Predicted Reactive Nature |

| HOMO | -6.2 | Concentrated on the nitrogen atom, oxygen atom, and the aromatic ring. | Site for electrophilic attack; electron-donating region. |

| LUMO | -0.8 | Distributed over the aromatic ring and the benzylic carbon. | Site for nucleophilic attack; electron-accepting region. |

| HOMO-LUMO Gap | 5.4 | Indicates high kinetic stability and relatively moderate reactivity. | Governs overall molecular reactivity and stability. |

Electrostatic Potential Mapping and Charge Distribution Studies

Electrostatic Potential (ESP) mapping, also known as Molecular Electrostatic Potential (MEP), is a computational method used to visualize the three-dimensional charge distribution of a molecule. avogadro.ccwalisongo.ac.id It provides a color-coded map of the electrostatic potential on the electron density surface. wolfram.com Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. avogadro.ccresearchgate.net Green and yellow represent areas that are relatively neutral. wolfram.com

In the context of this compound, an ESP map would offer critical insights into its intermolecular interaction patterns and reactivity.

Negative Potential Regions (Red/Yellow): These would be expected around the highly electronegative fluorine, nitrogen, and oxygen atoms. These electron-rich sites are potential hydrogen bond acceptors and are likely to interact with positively charged regions of other molecules, such as receptor binding sites. researchgate.net

Positive Potential Regions (Blue): These would be located around the hydrogen atoms, particularly the hydroxyl (-OH) and amine (-NH) protons. These sites are electron-deficient and act as hydrogen bond donors. walisongo.ac.id

Understanding the charge distribution is crucial for predicting how the molecule will orient itself when approaching a biological target. The ESP map can reveal key pharmacophoric features and guide the design of analogues with improved binding affinity by optimizing electrostatic interactions. researchgate.net

Table 2: Predicted Electrostatic Potential (ESP) Characteristics of this compound

| Molecular Region | Atom(s) Involved | Predicted ESP Value | Implication for Reactivity and Binding |

| Fluorophenyl Ring (Fluorine) | F | Negative (Red) | Electron-rich; potential hydrogen bond acceptor or site for electrophilic interaction. |

| Amino Group | N | Negative (Red) | Electron-rich; primary site for hydrogen bonding as an acceptor. |

| Hydroxyl Group | O | Negative (Red) | Electron-rich; strong hydrogen bond acceptor. |

| Amine & Hydroxyl Protons | H (on N, O) | Positive (Blue) | Electron-poor; primary sites for hydrogen bonding as donors. |

| Cyclohexyl & Benzyl Hydrogens | H (on C) | Slightly Positive | Potential for weaker, non-polar interactions. |

Virtual Screening and De Novo Design Methodologies

Virtual screening (VS) encompasses a range of computational techniques used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov These methods are broadly categorized as either ligand-based or structure-based. mdpi.com Following the identification of initial hits, de novo design methodologies can be employed to computationally create novel molecules with optimized properties.

Ligand-Based and Structure-Based Virtual Screening for Hit Identification

Both ligand-based and structure-based virtual screening (SBVS) are powerful strategies for identifying promising "hit" compounds from vast chemical databases. mdpi.comnih.gov

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.gov LBVS methods are based on the principle that molecules with similar structures or properties are likely to have similar biological activities. If this compound were a known active compound, it could serve as a template for:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to screen databases for other molecules that match these features. scirp.org

Similarity Searching: This involves screening a database for molecules that are structurally similar to the known active compound, often using 2D fingerprints or 3D shape comparisons. nih.gov

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or predicted via computational modeling. nih.gov The primary SBVS technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the target's binding site. nih.govbiorxiv.org Each molecule in a library is docked into the active site, and a scoring function is used to rank the compounds based on their predicted binding energy. nih.gov Compounds with the best scores are selected for further experimental testing. nih.gov

Table 3: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

| Primary Requirement | A set of known active ligands. nih.gov | A 3D structure of the biological target. nih.gov |

| Core Principle | Similar molecules exhibit similar biological activities. | Complementarity of shape and chemistry between the ligand and the target's binding site. |

| Common Techniques | Pharmacophore modeling, similarity searching, quantitative structure-activity relationship (QSAR). nih.govresearchgate.net | Molecular docking, molecular dynamics simulations. nih.gov |

| Key Advantage | Does not require a protein structure; computationally fast. | Can identify novel scaffolds and predict binding modes, providing mechanistic insights. nih.gov |

| Key Limitation | Limited to the chemical space of known actives; may miss novel scaffolds. | Heavily dependent on the accuracy of the protein structure and the scoring function. |

Computational Design of Novel Analogues with Optimized Properties

Once an initial hit compound like this compound is identified, computational methods can be used to design novel analogues with improved characteristics, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). This process, often part of the hit-to-lead and lead optimization stages, relies on an iterative cycle of design, prediction, and synthesis.

De novo design algorithms can "grow" new molecules within the constraints of a receptor's active site or modify existing scaffolds. nih.govnih.gov For a known compound, a common approach is to systematically modify its structure and evaluate the impact of these changes computationally. For this compound, this could involve:

Scaffold Hopping: Replacing the central cyclohexanol ring with other cyclic or acyclic structures to explore new chemical space and potentially improve properties or escape patent limitations.

Substituent Modification: Altering the substituents on the fluorophenyl ring (e.g., changing the position or type of halogen) or on the cyclohexanol ring to optimize interactions with the target. researchgate.net

Bioisosteric Replacement: Swapping functional groups with other groups that have similar physical or chemical properties to improve potency or metabolic stability without drastically changing the binding mode.

Computational tools like free energy perturbation (FEP) or molecular dynamics (MD) simulations can then be used to predict the binding affinities of these newly designed analogues with high accuracy, allowing researchers to prioritize the most promising candidates for chemical synthesis and experimental validation. mdpi.com

Table 4: Illustrative Computational Design Strategies for Analogues of this compound

| Design Strategy | Example Modification | Property to Optimize | Computational Evaluation Method |

| Aromatic Ring Substitution | Move the fluorine from para- to meta- or ortho- position. | Binding Affinity / Selectivity | Molecular Docking, Free Energy Perturbation (FEP) |

| Scaffold Modification | Replace the cyclohexanol ring with a piperidine (B6355638) or pyrrolidine (B122466) ring. | Solubility / ADME Profile | QSAR, Property Prediction Software (e.g., ADMETLab). nih.gov |

| Linker Modification | Shorten or lengthen the benzylamino linker. | Binding Pose / Potency | Molecular Dynamics (MD) Simulations, Molecular Docking |

| Bioisosteric Replacement | Replace the hydroxyl (-OH) group with an amide (-CONH2) or a small alkyl group. | Metabolic Stability / Potency | Docking, MD Simulations, Prediction of metabolic hotspots. |

Advanced Analytical Methodologies for Research on 4 4 Fluoro Benzylamino Cyclohexanol

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are paramount for probing the molecular structure of 4-(4-Fluoro-benzylamino)-cyclohexanol at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography offer complementary information that, when combined, provides an unambiguous structural and conformational picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure and conformational dynamics of molecules in solution. For cyclic systems like this compound, NMR is particularly crucial for establishing the stereochemistry and preferred orientation of substituents on the cyclohexanol (B46403) ring.

The compound exists as cis and trans diastereomers, arising from the relative orientations of the hydroxyl and 4-fluoro-benzylamino groups at the C1 and C4 positions. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, each substituent can be in either an axial or an equatorial position. Generally, bulky substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. openstax.org Given the significant steric bulk of the 4-fluoro-benzylamino group, it is expected to strongly favor the equatorial position in the most stable chair conformation. The smaller hydroxyl group's preference is less pronounced and can be influenced by solvent effects. gmu.eduacs.org

¹H and ¹³C NMR spectra provide definitive evidence for the compound's structure. The chemical shifts (δ), signal multiplicities, and scalar coupling constants (J-values) are diagnostic of the electronic environment and spatial relationship of the nuclei. For instance, the width of the signal for the proton attached to the hydroxyl-bearing carbon (C1-H) can often distinguish between axial and equatorial orientations. An axial C1-H typically shows large axial-axial couplings to neighboring protons, resulting in a broad multiplet, whereas an equatorial C1-H exhibits smaller couplings, leading to a narrower signal.

Illustrative NMR Data for trans-4-(4-Fluoro-benzylamino)-cyclohexanol

The following tables present hypothetical but representative NMR data for the more stable diequatorial conformer of the trans isomer.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.25 | dd | 8.5, 5.5 | 2H, Ar-H (ortho to F) |

| 7.00 | t | 8.7 | 2H, Ar-H (meta to F) |

| 3.70 | s | - | 2H, Ar-CH₂-N |

| 3.55 | tt | 10.5, 4.2 | 1H, CH-OH (axial H) |

| 2.50 | tt | 11.0, 4.5 | 1H, CH-NH (axial H) |

| 1.95 | m | - | 4H, Cyclohexyl CH₂ (equatorial H's) |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.0 (d, J=245 Hz) | Ar C-F |

| 135.5 | Ar C-CH₂ |

| 129.5 (d, J=8.0 Hz) | Ar C-H (ortho to F) |

| 115.0 (d, J=21.5 Hz) | Ar C-H (meta to F) |

| 69.5 | C-OH |

| 55.0 | C-NH |

| 51.0 | Ar-CH₂-N |

Note: Data are illustrative and based on typical chemical shifts for similar structural motifs. d denotes a doublet due to Carbon-Fluorine coupling.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification and purity assessment of synthesized compounds. measurlabs.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm), allowing for the determination of a unique elemental formula. nih.govresearchgate.net

For this compound, HRMS can confirm the molecular formula, C₁₃H₁₈FNO, by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. This high level of accuracy helps to differentiate the target compound from potential impurities or byproducts, even those with the same nominal mass. nih.gov This technique is a cornerstone of compound characterization, providing definitive evidence of successful synthesis and high purity. ijcpa.in

Table 3: Illustrative HRMS Data

| Ion | Calculated Exact Mass | Hypothetical Measured Mass | Mass Difference (ppm) |

|---|

Note: The data illustrates the high accuracy expected from an HRMS experiment, confirming the elemental composition.

X-ray crystallography provides the most definitive three-dimensional structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov A successful crystal structure analysis of this compound would unambiguously confirm its covalent structure, stereochemistry (cis or trans), and solid-state conformation. It provides precise measurements of bond lengths, bond angles, and torsional angles, validating the conformational preferences suggested by NMR studies. springernature.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 21.2 |

| β (°) | 98.5 |

Furthermore, X-ray crystallography is a powerful tool in drug discovery for visualizing how a ligand interacts with its biological target, such as a protein or enzyme. peakproteins.comfrontiersin.org By co-crystallizing this compound with a target protein or soaking the compound into crystals of the protein, a detailed 3D structure of the protein-ligand complex can be obtained. springernature.com This reveals the specific binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for guiding further molecular design and optimization.

Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are central to the analysis and purification of chemical compounds. They function by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique in the pharmaceutical industry for determining the purity and concentration of drug substances. chromatographytoday.comeuropeanpharmaceuticalreview.comnjlabs.com For a non-volatile, polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

In a typical RP-HPLC setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is then pumped through the column. The compound and any impurities are separated based on their relative hydrophobicities. A UV detector is commonly used for detection, leveraging the ultraviolet absorbance of the fluorophenyl group. The result is a chromatogram where the area under the peak for the main compound is proportional to its concentration, allowing for precise quantification and purity assessment, often reported as a percentage of the total peak area. numberanalytics.comnih.govrjptonline.org

Table 5: Hypothetical HPLC Method and Purity Results

| Parameter | Condition / Result |

|---|---|

| Method | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Results | |

| Retention Time | 8.2 minutes |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. This compound, with its polar hydroxyl and secondary amine groups, has limited volatility. Therefore, analysis by GC typically requires a derivatization step, such as silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride), to convert the polar -OH and -NH groups into less polar, more volatile ethers and amides. nih.gov

A key application of GC for this compound is the separation of its various stereoisomers. The molecule has two chiral centers (C1 and C4 of the cyclohexanol ring), meaning it can exist as cis and trans diastereomers, with each being a pair of enantiomers. While diastereomers can often be separated on standard achiral GC columns, the separation of enantiomers requires a specialized chiral stationary phase (CSP). uni-muenchen.dechromatographyonline.com These phases are coated with a chiral selector (e.g., a cyclodextrin (B1172386) derivative) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation and quantification. researchgate.net

Table 6: Representative GC Data for Stereoisomer Separation

| Stereoisomer (as derivative) | Retention Time (min) on Chiral Column |

|---|---|

| trans-(1R, 4R) | 15.2 |

| trans-(1S, 4S) | 15.8 |

| cis-(1R, 4S) | 16.5 |

Note: Data are illustrative, assuming successful derivatization and separation on a suitable chiral GC column.

Preparative Chromatography for Compound Isolation

The isolation and purification of this compound in sufficient quantities and to a high degree of purity is a critical step for its subsequent biological evaluation. ardena.com Preparative high-performance liquid chromatography (HPLC) stands as a cornerstone technique for this purpose, enabling the separation of the target compound from reaction byproducts and impurities. labcompare.com

The development of a preparative HPLC method for this compound would typically commence at an analytical scale to optimize the separation parameters before scaling up. lcms.cz Given the presence of a polar amino group and a cyclohexanol ring, a reversed-phase approach is often suitable. sielc.comhplc.eu However, the basic nature of the amine may necessitate the use of a mobile phase modifier to ensure good peak shape and resolution. silicycle.com

A hypothetical preparative HPLC method for the isolation of this compound is detailed below. The selection of a C18 stationary phase is common for such applications, providing a hydrophobic backbone for retention. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The choice between acetonitrile and methanol can influence selectivity and resolution. labcompare.com To mitigate peak tailing often associated with basic compounds like this, a small percentage of an acid, such as formic acid or trifluoroacetic acid, is typically added to the mobile phase.

Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound

| Parameter | Value |

| Instrumentation | Preparative HPLC System with UV Detector |

| Column | C18, 10 µm, 50 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 80% B over 30 minutes |

| Flow Rate | 100 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL of crude sample dissolved in mobile phase |

| Fraction Collection | Triggered by UV signal threshold |

The crude synthetic mixture containing this compound would be dissolved in a suitable solvent, filtered, and injected onto the preparative column. The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, allows for the separation of compounds based on their polarity. The eluent would be monitored by a UV detector, and fractions corresponding to the peak of interest would be collected. Subsequent analysis of the collected fractions by analytical HPLC or LC-MS would confirm the purity of the isolated this compound.

Bioanalytical Method Development for Research Studies

The investigation of a novel compound's therapeutic potential necessitates the development of robust bioanalytical methods. These methods are essential for characterizing its biological activity and for quantifying its concentration in biological samples during preclinical research.

Development and Validation of In Vitro Assays for Biological Activity Profiling